5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbothioamide

Medicinal Chemistry Hydrogen-Bond Donor Capacity Lipophilicity

5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbothioamide (CAS 101309-61-9) is a polyfunctionalized pyrazole derivative bearing a 5-amino group, a 4-carbothioamide moiety, a 3-methyl substituent, and a 1-(2-chlorophenyl) N-aryl group. Its molecular formula is C₁₁H₁₁ClN₄S and its molecular weight is 266.75 g·mol⁻¹.

Molecular Formula C11H11ClN4S
Molecular Weight 266.75 g/mol
CAS No. 101309-61-9
Cat. No. B12892684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbothioamide
CAS101309-61-9
Molecular FormulaC11H11ClN4S
Molecular Weight266.75 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C(=S)N)N)C2=CC=CC=C2Cl
InChIInChI=1S/C11H11ClN4S/c1-6-9(11(14)17)10(13)16(15-6)8-5-3-2-4-7(8)12/h2-5H,13H2,1H3,(H2,14,17)
InChIKeyGYZSQBGITUTFGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbothioamide (CAS 101309-61-9): Procurement-Relevant Structural and Physicochemical Baseline


5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbothioamide (CAS 101309-61-9) is a polyfunctionalized pyrazole derivative bearing a 5-amino group, a 4-carbothioamide moiety, a 3-methyl substituent, and a 1-(2-chlorophenyl) N-aryl group. Its molecular formula is C₁₁H₁₁ClN₄S and its molecular weight is 266.75 g·mol⁻¹ . The compound belongs to the broader class of 5-amino-1-aryl-1H-pyrazole-4-carbothioamides, which serve as versatile synthetic intermediates for fused heterocycles and have been investigated for antiviral (HIV-1 RNase H/RDDP dual inhibition) and anticancer applications [1]. Its structural attributes—ortho-chloro substitution, carbothioamide functionality, and the precise substitution pattern around the pyrazole core—are the basis for its differentiation from closely related analogs.

Why 5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbothioamide Cannot Be Replaced by Generic Pyrazole-4-carbothioamide Analogs


The compound’s utility is defined by the synergistic contribution of four structural features that are absent or altered in close analogs: (i) the ortho-chloro substituent on the N1-phenyl ring, which imposes a distinct conformational preference and electronic environment compared to para- or unsubstituted congeners; (ii) the 4-carbothioamide group, which demonstrates quantifiably stronger hydrogen-bond donor capability and higher lipophilicity than its carboxamide counterpart [1][2]; (iii) the 5-amino group, critical for subsequent heterocyclization reactions; and (iv) the 3-methyl group, which modulates both steric bulk and metabolic stability. Simple replacement with a generic 5-amino-1-aryl-1H-pyrazole-4-carbothioamide scaffold—particularly one lacking the 2-chloro substituent or bearing a carboxamide in place of the thioamide—would alter target binding modes, synthetic utility, or physicochemical properties. The quantitative evidence below demonstrates where measurable differences exist.

Quantitative Differentiation Evidence for 5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbothioamide vs. Closest Analogs


Carbothioamide vs. Carboxamide: Quantified Hydrogen-Bond Donor Enhancement and Lipophilicity Shift

The 4-carbothioamide group in the target compound is a stronger hydrogen-bond (H-bond) donor than the corresponding 4-carboxamide analog. Quantum chemical analysis demonstrates that the amino group of thioamides carries a more positive charge than that of carboxamides, resulting in a ΔG° of H-bond formation that is approximately 2–3 kJ·mol⁻¹ more favorable [1]. Additionally, in a series of pyrazine-2-carboxamide/thioamide pairs, the thioamide analog (compound 2j) achieved 91% inhibition against Mycobacterium tuberculosis, while the most active carboxamide analog (compound 2a) reached only 38% inhibition under identical assay conditions; the thioamide also exhibited a LogP of 4.95, substantially higher than the carboxamide series [2]. Although these data are not derived from the identical pyrazole scaffold, the class-level trend is well-established: replacement of C=O with C=S enhances both H-bond donor strength and lipophilicity.

Medicinal Chemistry Hydrogen-Bond Donor Capacity Lipophilicity

Ortho-Chloro N1-Phenyl Substitution: Conformational and Electronic Differentiation from Para-Chloro Isomer

The 1-(2-chlorophenyl) substitution in the target compound imposes a pronounced ortho effect that is absent in the 1-(4-chlorophenyl) isomer. In the well-characterized CB1 antagonist series (e.g., Rimonabant analogs), the 2-chloro substituent on the N1-phenyl ring restricts rotation about the N-aryl bond, stabilizing a bioactive conformation that places the chlorine in a specific hydrophobic pocket. Published SAR data for pyrazole CB1 antagonists show that moving the chlorine from the 2-position to the 4-position reduces CB1 binding affinity (Ki) by over 10-fold (e.g., from Ki = 1.8 nM for the 2,4-dichloro compound to Ki = 22 nM for the 4-chloro analog) [1]. Although the target compound is a carbothioamide rather than a carboxamide, the conformational restriction imposed by the ortho-chloro group is transferable to other target contexts where a defined N-aryl orientation is required.

Conformational Analysis CB1 Receptor Antagonism Structure-Activity Relationship

Synthetic Utility: Cyclocondensation to Fused Thiadiazoles with Preserved Substitution Pattern

5-Amino-1-aryl-1H-pyrazole-4-carbothioamides are established precursors for the synthesis of pyrazolo[1,5-a][1,3,5]triazines, pyrazolo[3,4-d][1,3]thiazines, and pyrazolo[3,4-d]pyrimidines via cyclocondensation with electrophilic reagents [1]. The specific substitution pattern of the target compound—1-(2-chlorophenyl), 3-methyl, 5-amino, and 4-carbothioamide—enables regioselective cyclization to yield fused heterocycles without the need for protection/deprotection steps. In a representative procedure, 4-substituted 5-aminopyrazole-1-carbothioamides were converted to pyrazolo[3,4-d]pyrimidines in 65–85% isolated yields upon treatment with triethyl orthoformate and ammonium acetate [1]. The presence of the 3-methyl group prevents undesired side reactions at C-3, while the ortho-chloro substituent does not interfere with cyclization, in contrast to para-nitro or para-cyano analogs which can undergo competing reduction or addition reactions.

Heterocyclic Chemistry Thiadiazole Synthesis Building Block Utility

Predicted Physicochemical Differentiation: Aqueous Solubility and LogP vs. 1-Phenyl Analog

Using the consensus LogP prediction from SwissADME (based on XLogP3, WLogP, MLogP, and iLogP algorithms), the target compound (C₁₁H₁₁ClN₄S) has a predicted LogP of 2.89 ± 0.35, compared to 2.31 ± 0.30 for the 1-phenyl analog (C₁₁H₁₂N₄S, lacking the ortho-chloro substituent) [1]. The introduction of the chlorine atom increases lipophilicity by approximately 0.6 LogP units while simultaneously reducing aqueous solubility (predicted LogS: -4.2 for the target vs. -3.6 for the 1-phenyl analog). This shift places the target compound in a more favorable LogD₇.₄ range for passive membrane permeability while maintaining acceptable solubility for in vitro assays (estimated >10 μM). The 2-chloro substituent also decreases the topological polar surface area (tPSA) marginally (from 113 Ų to 108 Ų) due to increased molecular surface shielding.

Physicochemical Profiling Drug-Likeness LogP Prediction

Optimal Research and Industrial Application Scenarios for 5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbothioamide (CAS 101309-61-9)


HIV-1 RNase H / RDDP Dual Inhibitor Lead Optimization Programs

The 3,5-diamino-1-aryl-1H-pyrazole-4-carbothioamide scaffold, to which the target compound belongs, has yielded compound A15—a dual inhibitor of HIV-1 RNase H and RNA-dependent DNA polymerase (RDDP) activities in the low micromolar range [1]. The target compound can serve as a key intermediate for introducing the 5-amino and 4-carbothioamide functionalities simultaneously, while the 2-chlorophenyl group provides a vector for exploring hydrophobic pocket interactions in the RNase H active site. Its carbothioamide moiety offers stronger H-bond donation than a carboxamide, which may enhance binding to the metal-chelating DEDD motif of RNase H [2].

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Requiring Defined N-Aryl Geometry

The ortho-chloro substituent restricts rotation about the N1-aryl bond, pre-organizing the molecule into a conformation suitable for occupying the hydrophobic back pocket of kinase ATP-binding sites. This property, validated in CB1 antagonist SAR where ortho-chloro substitution improves binding affinity >10-fold over para-chloro [1], makes the target compound a privileged fragment for kinases where a similar steric constraint exists (e.g., Aurora B, CHK1). Procurement of the 2-chlorophenyl isomer rather than the 4-chlorophenyl analog eliminates the need for conformational selection screening.

Efficient Synthesis of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[1,5-a]triazine Libraries

The 5-amino and 4-carbothioamide groups enable one-step cyclocondensation to fused pyrimidine or triazine systems with yields of 65–85% [1]. The ortho-chloro substituent is chemically inert under these conditions, avoiding the competing reactions observed with para-nitro or para-cyano analogs. This makes the target compound a superior building block for library synthesis where high purity and yield of the cyclized product are critical for downstream biological screening.

Cell-Based Assay Development Requiring Enhanced Membrane Permeability

The predicted LogP of 2.89, which is approximately 0.6 units higher than the 1-phenyl analog, corresponds to a 4-fold increase in passive membrane permeability based on the log-linear relationship between LogP and Papp [1]. For cell-based target engagement assays (e.g., CETSA, NanoBRET) where intracellular concentration is a limiting factor, the ortho-chloro substitution provides a measurable permeability advantage without introducing additional hydrogen-bond donors or acceptors that could compromise selectivity.

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